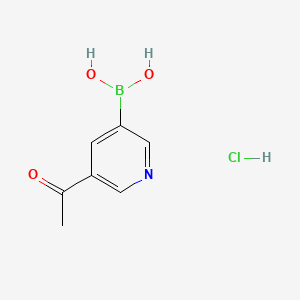
(5-acetylpyridin-3-yl)boronic acid HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-acetylpyridin-3-yl)boronic acid hydrochloride is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-acetylpyridin-3-yl)boronic acid hydrochloride typically involves the reaction of 5-acetylpyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of (5-acetylpyridin-3-yl)boronic acid hydrochloride may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(5-acetylpyridin-3-yl)boronic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
(5-acetylpyridin-3-yl)boronic acid hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of (5-acetylpyridin-3-yl)boronic acid hydrochloride in chemical reactions involves the formation of a boron-carbon bond through the interaction of the boronic acid group with other reagents. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in the design of enzyme inhibitors and other bioactive molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Another boronic acid commonly used in organic synthesis.
(4-acetylphenyl)boronic acid: Similar structure but with an acetyl group on the phenyl ring instead of the pyridine ring.
(3-pyridyl)boronic acid: Lacks the acetyl group but has a similar pyridine ring structure.
Uniqueness
(5-acetylpyridin-3-yl)boronic acid hydrochloride is unique due to the presence of both an acetyl group and a pyridine ring, which can provide distinct reactivity and binding properties compared to other boronic acids. This makes it particularly useful in specific synthetic and medicinal applications .
Propriétés
Formule moléculaire |
C7H9BClNO3 |
|---|---|
Poids moléculaire |
201.42 g/mol |
Nom IUPAC |
(5-acetylpyridin-3-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C7H8BNO3.ClH/c1-5(10)6-2-7(8(11)12)4-9-3-6;/h2-4,11-12H,1H3;1H |
Clé InChI |
QBYJNIZGJFNRBR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CN=C1)C(=O)C)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-N-benzyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide](/img/structure/B14034279.png)
![1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B14034282.png)
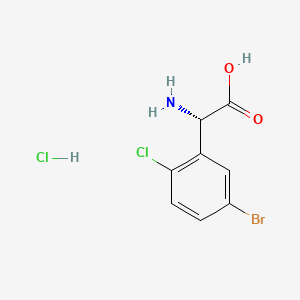
![4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B14034292.png)

![4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline](/img/structure/B14034308.png)
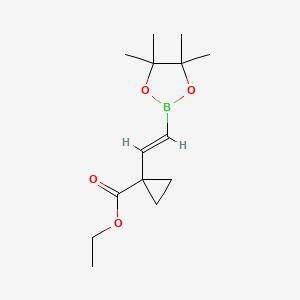
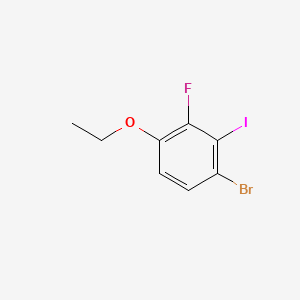

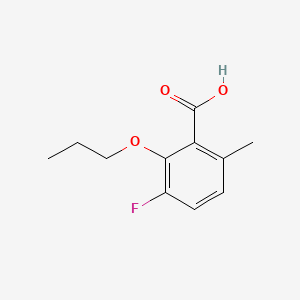
![Methyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14034339.png)
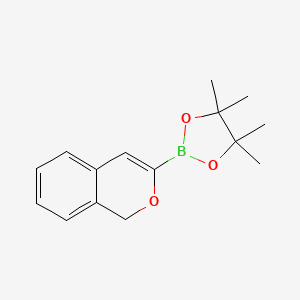
![tert-Butyl 7-cyano-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034350.png)

